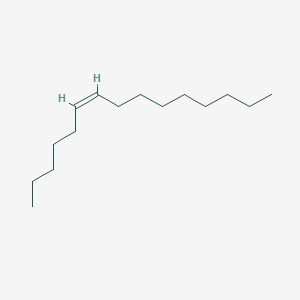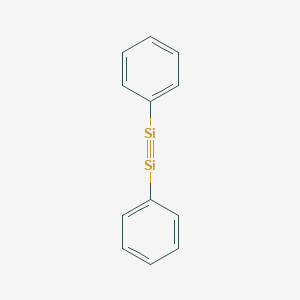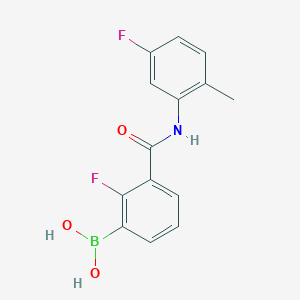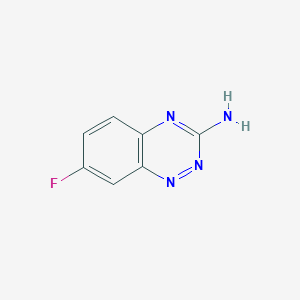
7-Fluoro-1,2,4-benzotriazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-FLUOROBENZO[E][1,2,4]TRIAZIN-3-AMINE is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of a fluorine atom in the compound enhances its chemical stability and biological activity, making it a valuable molecule for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-FLUOROBENZO[E][1,2,4]TRIAZIN-3-AMINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-fluoroaniline with cyanogen bromide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the triazine ring .
Industrial Production Methods: Industrial production of 7-FLUOROBENZO[E][1,2,4]TRIAZIN-3-AMINE may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis and solid-phase synthesis are also explored to enhance efficiency and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions: 7-FLUOROBENZO[E][1,2,4]TRIAZIN-3-AMINE undergoes various chemical reactions, including:
Electrophilic Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Nucleophilic Addition: The triazine ring can undergo nucleophilic addition reactions, particularly at the nitrogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with varying biological activities.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like halogens (e.g., chlorine, bromine) and conditions such as acidic or basic media.
Nucleophilic Addition: Reagents like amines, alcohols, and thiols in the presence of catalysts.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products Formed:
- Substituted triazines with enhanced biological activities.
- Derivatives with modified electronic properties for material science applications .
Applications De Recherche Scientifique
7-FLUOROBENZO[E][1,2,4]TRIAZIN-3-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 7-FLUOROBENZO[E][1,2,4]TRIAZIN-3-AMINE involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological molecules. This leads to the inhibition of enzyme activity or disruption of cellular processes. The triazine ring structure allows for versatile modifications, enabling the compound to target various pathways and receptors .
Comparaison Avec Des Composés Similaires
1,2,4-Triazine: A parent compound with similar structural features but lacking the fluorine atom.
Tetrazine: Another heterocyclic compound with four nitrogen atoms, known for its high reactivity and applications in bioorthogonal chemistry.
Fluorinated Pyrazoles: Compounds with similar fluorine substitution, used in medicinal chemistry for their enhanced biological activity.
Uniqueness: 7-FLUOROBENZO[E][1,2,4]TRIAZIN-3-AMINE stands out due to its unique combination of a triazine ring and a fluorine atom. This combination imparts high chemical stability, enhanced biological activity, and versatility in chemical modifications, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
74916-44-2 |
|---|---|
Formule moléculaire |
C7H5FN4 |
Poids moléculaire |
164.14 g/mol |
Nom IUPAC |
7-fluoro-1,2,4-benzotriazin-3-amine |
InChI |
InChI=1S/C7H5FN4/c8-4-1-2-5-6(3-4)11-12-7(9)10-5/h1-3H,(H2,9,10,12) |
Clé InChI |
GESXCEBKIYUDJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)N=NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


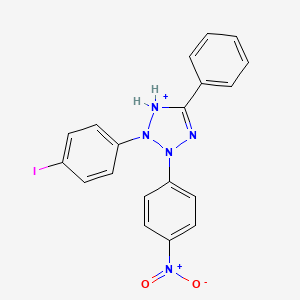
![(4R-cis)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-Dioxane-4-acetic acid, 1,1-dimethylethyl ester](/img/structure/B13411308.png)
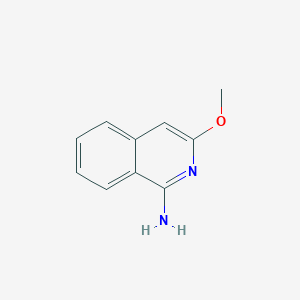
![(4aR,6S,7R,8R,8aS)-2,2-dimethyl-6-(4-methylphenyl)sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13411329.png)
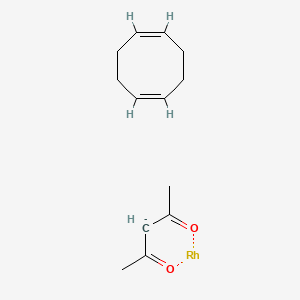
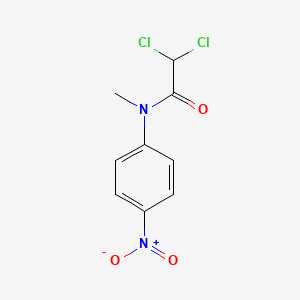
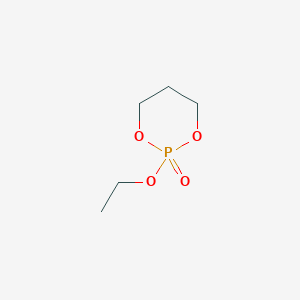
![(1S,2S,4R,8S,9S,11S,12S,13R)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-8-carboxylic acid](/img/structure/B13411377.png)
![4-Methyl-N-[4-methyl-2-(4-methyl-1-piperidinyl)-6-quinolinyl]-gamma-oxo-1-piperazinebutanamide](/img/structure/B13411383.png)
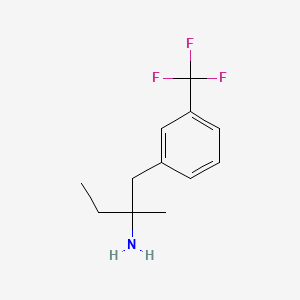
![tert-butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate](/img/structure/B13411393.png)
